molecular formula C7H16ClNO2 B14060876 methyl (2S)-2-methylaminopentanoate hydrochloride

methyl (2S)-2-methylaminopentanoate hydrochloride

Cat. No.: B14060876
M. Wt: 181.66 g/mol
InChI Key: RZZOESYCUHJLGC-RGMNGODLSA-N
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Description

Methyl (2S)-2-methylaminopentanoate hydrochloride is an organic compound with a specific stereochemistry, indicating the presence of a chiral center. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-methylaminopentanoate hydrochloride typically involves the esterification of the corresponding amino acid followed by the introduction of the hydrochloride group. One common method includes the reaction of (2S)-2-methylaminopentanoic acid with methanol in the presence of a strong acid catalyst to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-methylaminopentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-methylaminopentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-methylaminopentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(tert-butoxy)propanoate hydrochloride
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

Uniqueness

Methyl (2S)-2-methylaminopentanoate hydrochloride is unique due to its specific stereochemistry and the presence of a methylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable in specific applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

methyl (2S)-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1

InChI Key

RZZOESYCUHJLGC-RGMNGODLSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC.Cl

Canonical SMILES

CCCC(C(=O)OC)NC.Cl

Origin of Product

United States

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